molecular formula C19H19N3O3 B2550775 3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one CAS No. 2097882-94-3

3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one

Cat. No. B2550775
CAS RN: 2097882-94-3
M. Wt: 337.379
InChI Key: MQNOUHRVQKHRTL-UHFFFAOYSA-N
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Description

The compound "3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one" is a heterocyclic chemical that appears to be related to several compounds described in the provided papers. These compounds generally contain chromene and pyrazole moieties, which are known for their biological and medicinal properties. The papers discuss various derivatives of chromen-2-one with different substituents, which may influence their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, where components like salicylaldehydes, pyranones, and arylhydrazines are combined in the presence of a catalyst such as piperidine . For instance, piperidine-mediated cyclization is used to synthesize chromeno[2,3-b]pyridine derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles . Similarly, the synthesis of pyrazolyl-chromen-4H-ones involves the condensation of chromen-4H-ones with acetophenones and subsequent cyclization with phenyl hydrazine .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the orientation of the phenyl ring and the presence of π-stacking interactions . The complete network of proton and carbon atoms in similar compounds is assigned using multinuclear/multidimensional NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization and condensation steps. The oxidative cyclization using copper acetate as a catalyst is one such reaction . The formation of pyrazoles from chromen-2-ones is another reaction, which involves treatment with hydrazine and phenylhydrazine . These reactions are crucial for constructing the complex heterocyclic systems characteristic of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties. For instance, the electrochemical behavior of the compounds is studied through redox processes, and their biological activities are assessed through antibacterial and antioxidant screenings . The ADME properties, which are important for drug development, are also evaluated for some derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthesis methods for derivatives of this compound, highlighting their importance in chemical synthesis. For example, Alizadeh and Ghanbaripour (2014) reported a one-pot, three-component reaction to synthesize 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives. This method offers advantages such as ease of handling, good yields, and straightforward purification, indicating its utility in generating compounds for further biological evaluation (Alizadeh & Ghanbaripour, 2014).

Biological Activities

These compounds have shown promising biological activities, including antibacterial and antioxidant effects. For instance, a study by Al-ayed (2011) on the synthesis, spectroscopy, and electrochemistry of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one 4, 5 derivatives highlighted their potential as antibacterial and antioxidant agents. One derivative exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, along with notable antioxidant activities (Al-ayed, 2011).

Anticancer Potential

Moreover, derivatives have been evaluated for their anticancer properties. El-Agrody et al. (2020) synthesized a series of compounds and tested their in vitro anticancer activity against various cancer cell lines, including breast, colon, and liver cancer cells. Some derivatives showed excellent antitumor activity, indicating the therapeutic potential of these compounds in cancer treatment (El-Agrody et al., 2020).

properties

IUPAC Name

3-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-21-12-14(11-20-21)16-7-4-5-9-22(16)18(23)15-10-13-6-2-3-8-17(13)25-19(15)24/h2-3,6,8,10-12,16H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNOUHRVQKHRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one

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